Acetylaszonalenin

Vue d'ensemble

Description

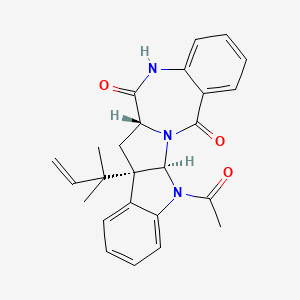

L'acétylaszonalénine est un dérivé indolique prénylé et un métabolite fongique. Elle est connue pour son activité biologique en tant qu'antagoniste du récepteur de la neurokinine-1. Ce composé est produit par divers champignons, notamment des espèces d'Aspergillus et de Neosartorya .

Applications De Recherche Scientifique

Acetylaszonalenin has several scientific research applications:

Chemistry: It is used as a model compound to study prenylation and acetylation reactions.

Biology: It serves as a neurokinin-1 receptor antagonist, making it useful in studying neurokinin-related pathways.

Medicine: Its potential as a therapeutic agent for conditions involving neurokinin-1 receptors is being explored.

Industry: It is used in the production of various fungal metabolites with biological activities

Mécanisme D'action

Target of Action

Acetylaszonalenin primarily targets the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism and is an attractive therapeutic target for the treatment of diabetes, especially type 2 diabetes . Additionally, this compound has been found to act as an antagonist of neurokinin-1 (NK1) receptors, inhibiting the binding of substance P .

Mode of Action

This compound interacts with its targets by inhibiting the activity of α-glucosidase in a noncompetitive manner . This is different from acarbose, a known competitive inhibitor of α-glucosidase . The compound’s interaction with NK1 receptors inhibits the binding of substance P .

Biochemical Pathways

The biosynthetic pathway of this compound involves three genes coding for a putative nonribosomal peptide synthetase (AnaPS), a prenyltransferase (AnaPT), and an acetyltransferase (AnaAT) . The formation of the cyclodipeptides that harbor the diketopiperazine (DKP) scaffold is catalyzed either by nonribosomal peptide synthetases or by cyclodipeptide synthases . This compound is derived from L-tryptophan and is prenylated by reverse isopentenyldiphosphate at C-3 of the indole nucleus .

Pharmacokinetics

The compound’s potent α-glucosidase inhibitory activity suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of α-glucosidase, which disrupts carbohydrate metabolism and can help manage hyperglycemia in diabetes . Its antagonistic action on NK1 receptors also suggests potential effects on pain and inflammation processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is produced by the fungus Neosartorya fischeri NRRL 181, and its production can be affected by the culture medium and conditions . .

Analyse Biochimique

Biochemical Properties

Acetylaszonalenin plays a crucial role in biochemical reactions, particularly as an antagonist of the neurokinin-1 (NK1) receptor . It inhibits the binding of [3H]-substance P to human astrocytoma cells with a Ki value of 170 μM . The biosynthesis of this compound involves the enzymes AnaPS, AnaPT, and AnaAT, which catalyze the formation of the compound from its precursors . AnaPT catalyzes the reverse prenylation of ®-benzodiazepinedione at position C3 of the indole moiety, while AnaAT catalyzes the acetylation of aszonalenin at position N1 of the indoline moiety .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the binding of substance P to NK1 receptors in human astrocytoma cells . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound has been identified as a potential anticancer agent, with studies indicating its ability to bind to the CB1 receptor and mediate anticancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the NK1 receptor, where it acts as an antagonist . This interaction inhibits the binding of substance P, a neuropeptide involved in pain transmission and inflammation. The biosynthesis of this compound is facilitated by the enzymes AnaPS, AnaPT, and AnaAT, which catalyze the formation of the compound through a series of biochemical reactions . The reverse prenylation and acetylation steps are critical for the formation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can inhibit α-glucosidase activity in a noncompetitive manner, which is different from other known inhibitors . The fungus Neosartorya fischeri, which produces this compound, has been cultured under specific conditions to study the temporal effects of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can exhibit potent biological activities at specific concentrations. High doses of this compound may lead to toxic or adverse effects . The threshold effects and toxicological profiles of this compound are important considerations in its application as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of indole alkaloids . The biosynthetic gene cluster responsible for this compound production includes the genes encoding AnaPS, AnaPT, and AnaAT . These enzymes catalyze the formation of this compound from its precursors, anthranilate and L-tryptophan . The metabolic pathways of this compound are crucial for understanding its biological activities and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . The prenylated indole structure of this compound allows it to interact with various cellular components, facilitating its transport and distribution within the cell .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. The compound’s subcellular localization is directed by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biosynthèse de l'acétylaszonalénine implique plusieurs enzymes clés. La synthétase de peptides non ribosomiques AnaPS, la prényltransférase AnaPT et l'acétyltransférase AnaAT sont cruciales pour sa formation. AnaPT catalyse la C3-prénylation de la ®-benzodiazépinedione, tandis qu'AnaAT catalyse l'acétylation de l'aszonalénine en position N1 du fragment indoline .

Méthodes de production industrielle : La production industrielle de l'acétylaszonalénine implique généralement la culture des champignons producteurs, tels que Neosartorya fischeri, dans des conditions contrôlées. La température optimale de croissance est comprise entre 26 et 45 °C. Les métabolites sont ensuite isolés et purifiés à l'aide de techniques telles que la chromatographie liquide haute performance et la chromatographie sur colonne de gel de silice .

Analyse Des Réactions Chimiques

Types de réactions : L'acétylaszonalénine subit diverses réactions chimiques, notamment l'acétylation et la prénylation. L'acétylation se produit en position N1 du fragment indoline, tandis que la prénylation se produit en position C3 du cycle indoline .

Réactifs et conditions courants :

Acétylation : L'acétyl coenzyme A est utilisé comme donneur d'acétyle en présence de l'enzyme AnaAT.

Prenylation : Le diphosphate de diméthylallyle est utilisé comme donneur de prényle en présence de l'enzyme AnaPT.

Produits principaux : Les principaux produits formés à partir de ces réactions sont l'aszonalénine et l'acétylaszonalénine .

4. Applications de la recherche scientifique

L'acétylaszonalénine a plusieurs applications de la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les réactions de prénylation et d'acétylation.

Biologie : Elle sert d'antagoniste du récepteur de la neurokinine-1, ce qui la rend utile pour étudier les voies liées à la neurokinine.

Médecine : Son potentiel en tant qu'agent thérapeutique pour les affections impliquant les récepteurs de la neurokinine-1 est exploré.

Industrie : Elle est utilisée dans la production de divers métabolites fongiques ayant des activités biologiques

5. Mécanisme d'action

L'acétylaszonalénine exerce ses effets en antagonisant le récepteur de la neurokinine-1. Ce récepteur est impliqué dans divers processus physiologiques, notamment la perception de la douleur et l'inflammation. En inhibant la liaison de la substance P au récepteur de la neurokinine-1, l'acétylaszonalénine peut moduler ces processus .

Composés similaires :

- Roquefortine C

- Glandicoline

- Mélégrine

- Neoxaline

Comparaison : L'acétylaszonalénine est unique en raison de ses schémas de prénylation et d'acétylation spécifiques. Alors que d'autres composés comme la roquefortine C et la mélégrine subissent également une prénylation, les positions et les types spécifiques de modifications diffèrent, conduisant à des activités biologiques distinctes .

Propriétés

IUPAC Name |

(2S,10S,12R)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNJQKDZOVFCAQ-XRODADMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@](C[C@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42230-55-7 | |

| Record name | Acetylaszonalenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042230557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYLASZONALENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0Z5D1T6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)

![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)

![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)